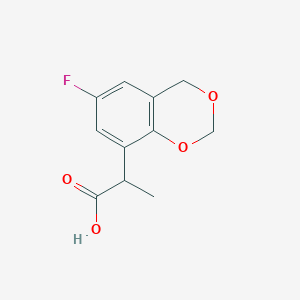

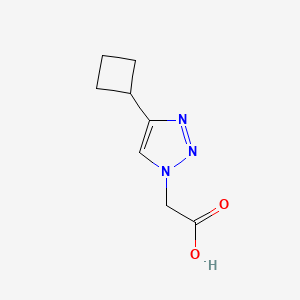

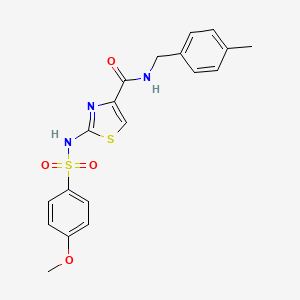

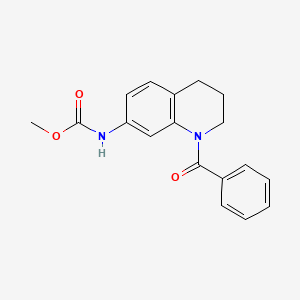

2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1,2,3-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For example, the compound “1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has an IR (KBr, cm −1) of 3133.7 (C–H stretch, aromatic), 2926.1 (C-H, aliphatic), 1723.8 (C = O, ketone), 1587.1 (C = N), 1294.1, 1248.1 (C–N stretch, aromatic), 1149.0 (Ar-Cl) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives often involve the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques. For example, the compound “1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has a melting point of 121–123 °C .Wissenschaftliche Forschungsanwendungen

Peptidotriazoles Synthesis

The cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, has been demonstrated in solid-phase peptide synthesis, showing high efficiency and compatibility with peptide synthesis on polar supports. This method allows for the incorporation of triazole units into peptide backbones or side chains, offering a versatile tool for the design of peptidomimetics or biologically active compounds (Tornøe, Christensen, & Meldal, 2002).

Ruthenium-catalyzed Synthesis

A ruthenium-catalyzed cycloaddition protocol has been developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, crucial for the construction of triazole-based scaffolds. These compounds are instrumental in creating peptidomimetics and have shown potential as HSP90 inhibitors, highlighting their significance in therapeutic applications (Ferrini et al., 2015).

Nitrogen/Sulfur Heterocycles Synthesis

A study presents the efficient synthesis of a new series of nitrogen and sulfur heterocyclic systems by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings. This novel class of compounds, characterized by NMR and mass spectral analysis, showcases the potential for further research in developing new therapeutic agents or functional materials (Boraei et al., 2020).

Complexes with Copper(II), Zinc(II), and Lanthanides(III)

Research comparing the complexing properties of cyclen and cyclam derivatives with acetic acid pendant arms versus their methylphosphonic or methylphosphinic acid analogues has shown significant insights into the stability constants with copper and lanthanides. These findings have implications for the applications of these complexes in medicine, particularly in diagnostics and therapy (Lukeš et al., 2001).

Synthesis and Antimicrobial Activity

The synthesis and characterization of substituted 1,2,3-triazoles and their evaluation for antimicrobial activity highlight the potential of triazole derivatives in developing new antimicrobial agents. These compounds exhibit selective activity against various microorganisms, underscoring their importance in pharmaceutical research (Holla et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential targets .

Mode of Action

It’s worth noting that 1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding, which is crucial for binding with biological targets .

Biochemical Pathways

Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting they may affect a broad range of biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole ring in the compound suggests potential for good bioavailability, as this moiety is known to be resistant to metabolic degradation .

Result of Action

Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential effects .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

It is known that the triazole ring, a structural fragment in this compound, is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .

Cellular Effects

It is known that similar triazole derivatives have shown cytotoxic activities against various tumor cell lines .

Molecular Mechanism

Similar triazole derivatives have been found to bind to the colchicine binding site of tubulin .

Temporal Effects in Laboratory Settings

It is known that similar triazole derivatives have shown effects on apoptosis induction in MCF-7 cells .

Eigenschaften

IUPAC Name |

2-(4-cyclobutyltriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8(13)5-11-4-7(9-10-11)6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYLMSYOZLELDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN(N=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)

![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)

![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)